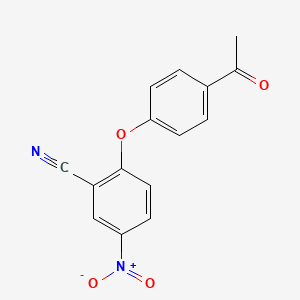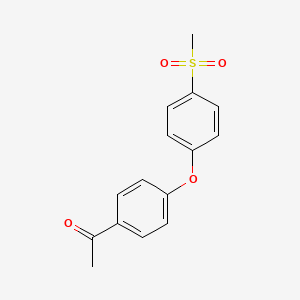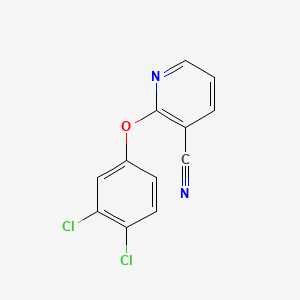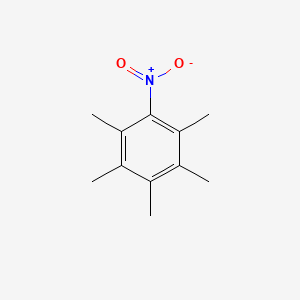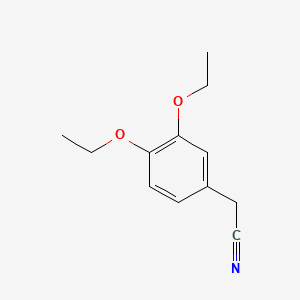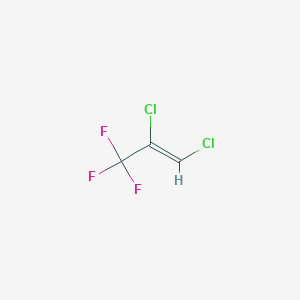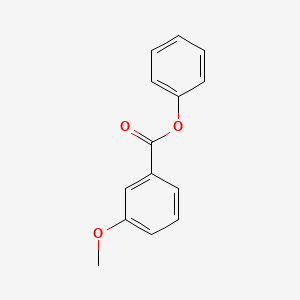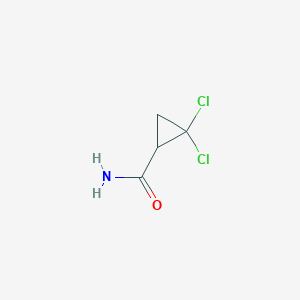
2,2-Dichlorocyclopropane-1-carboxamide
Übersicht
Beschreibung
2,2-Dichlorocyclopropane-1-carboxamide is a chemical compound with the molecular formula C4H5Cl2NO . It is used in scientific research and has versatile properties, making it valuable for various applications such as studying organic reactions and creating novel pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of 2,2-Dichlorocyclopropane-1-carboxamide is represented by the InChI code1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) . The compound has a molecular weight of 154 . Physical And Chemical Properties Analysis
2,2-Dichlorocyclopropane-1-carboxamide is a powder with a melting point of 145-146°C . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide is used as a starting material in the synthesis of gem-dichlorocyclopropanes and 1,3-dioxacyclanes . These compounds are formed in quantitative yield as a result of the addition of dichlorocarbene to carbon–carbon double bonds by the Makoshi method and the condensation of olefins with aldehydes (Prince reaction) in the presence of acid catalysts .
- Methods of application or experimental procedures : The basic platform compounds include the transformation products of olefins and dienes, that is, substituted gem-dichlorocyclopropanes and 1,3-dioxacyclanes . These compounds are easily formed in quantitative yield as a result of the addition of dichlorocarbene to carbon–carbon double bonds by the Makoshi method (Scheme 1) and the condensation of olefins with aldehydes (Prince reaction) in the presence of acid catalysts (Scheme 2) .
- Results or outcomes obtained : The synthesized substances have shown possibilities of being used as biologically active compounds, as well as preparations capable of inhibiting the acid corrosion of metals .
Synthesis of Cyclopropane-Containing Natural Products
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide can be used in the synthesis of cyclopropane-containing natural products . These natural products have diverse applications in medicinal chemistry and other fields .
- Methods of application or experimental procedures : The synthesis involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
- Results or outcomes obtained : The synthesized cyclopropane-containing natural products can be used in various applications, including as design elements of bioactive molecules .
Medicinal Chemistry
- Summary of the application : Cyclopropanes, which can be synthesized from 2,2-Dichlorocyclopropane-1-carboxamide, are important structural motifs in medicinal chemistry . They are used to increase potency, reduce off-target effects, and fine-tune metabolic stability .
- Methods of application or experimental procedures : The synthesis of these cyclopropanes involves specific chemical reactions and procedures .
- Results or outcomes obtained : The synthesized cyclopropanes can be used in the development of new drugs and therapies .
Synthesis of gem-Dichlorocyclopropane Derivatives Containing 1,3-Dioxolane Fragments
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide can be used in the synthesis of gem-dichlorocyclopropane derivatives containing 1,3-dioxolane fragments . These derivatives are of considerable interest as intermediates in the synthesis of solvents, inhibitors, additives to fuels, oils, and polymers, and biological preparations .
- Methods of application or experimental procedures : The synthesis involves the reaction of 2-phenyl-gem-dichlorocyclopropane or (2,2-dichlorocyclopropyl)benzene with ethyl alcohol in the presence of solid alkali . This gives phenylacrolein diethyl acetal or (2,2-diethoxy-1-methylethyl)benzene, which, upon subsequent dichlorocarbenation and transacetalization with ethylene glycol, forms 2-(2,2-dichloro-1-phenylcyclopropyl)-1,3-dioxolane .
- Results or outcomes obtained : The synthesized gem-dichlorocyclopropane derivatives containing 1,3-dioxolane fragments can be used in various applications, including as intermediates in the synthesis of solvents, inhibitors, additives to fuels, oils, and polymers, and biological preparations .
Research Use
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide is used for research purposes . It is not intended for diagnostic or therapeutic use .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or outcomes obtained : The outcomes would vary depending on the specific research context .
Safety And Hazards
The safety information for 2,2-Dichlorocyclopropane-1-carboxamide indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
2,2-dichlorocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMCBWMYUEVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337335 | |
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropane-1-carboxamide | |
CAS RN |
75885-60-8 | |
| Record name | 2,2-Dichlorocyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



